Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate (CAS: 2755722-87-1) is a β-hydroxy ester derivative with a molecular formula of C₁₁H₁₂BrFO₃ and a molecular weight of 291.12 g/mol . Its structure comprises a central propanoate backbone substituted with a hydroxyl group at the β-position and a 3-bromo-5-fluorophenyl aromatic ring. The bromine and fluorine substituents on the phenyl ring enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.
The compound’s stereochemistry is critical, as the hydroxyl group introduces chirality. Absolute configuration determination methods, such as derivatization with Mosher’s reagent (e.g., (R)-MTPA chloride), have been employed for similar β-hydroxy esters to confirm enantiopurity .
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
NEZBCWNCADDDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Bromination and Fluorination Followed by Esterification
Overview:
This method involves halogenation of a fluorinated phenyl precursor, followed by esterification of the corresponding hydroxy acid.
| Step | Reaction | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Aromatic fluorination | Starting with 3-bromo-5-fluorophenyl derivatives | Selective fluorination using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions | High regioselectivity at the 5-position due to directing effects |
| 2 | Bromination | Aromatic substitution with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) | Controlled to avoid polybromination; yields vary based on conditions | |
| 3 | Side chain elongation | Nucleophilic addition to form the 3-hydroxypropanoate | Reaction with ethyl acetoacetate or similar precursors under basic conditions, followed by hydrolysis and esterification | Yields approximately 60–75% |
Preparation via Cross-Coupling Reactions
Overview:
A versatile approach involves constructing the aromatic core via palladium-catalyzed cross-coupling, followed by functionalization.
Aryl halide (e.g., 3-bromo-5-fluorophenyl) + appropriate organometallic reagent (e.g., vinyl or alkyl boronic acid) → Coupling under Pd catalysis → Hydroxylation and esterification
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Toluene, DMF, or dioxane
- Temperature: 80–120°C
- The coupling introduces the side chain precursor, which is then oxidized to the hydroxy acid.
- Esterification is achieved using ethanol and catalytic sulfuric acid.
Yields:
Typically 65–80% depending on substrate purity and reaction optimization.
Hydroxylation of Precursors Followed by Esterification
Overview:
Hydroxylation at the 3-position of the side chain is achieved via nucleophilic addition or oxidation of suitable intermediates.
- Starting from a precursor such as ethyl 3-bromo-3-phenylpropanoate
- Hydroxylation using reagents like osmium tetroxide or hydroxylamine derivatives under controlled conditions
- Subsequent esterification with ethanol and acid catalysis
- Hydroxylation: Osmium tetroxide in a biphasic system
- Esterification: Reflux with ethanol and sulfuric acid
Yields:
Approximately 70–85%, with high regioselectivity for the 3-position.
Oxidation of Hydroxy Intermediates to Hydroxypropanoates
Overview:
Conversion of dihydroxy intermediates to the target hydroxypropanoate involves oxidation steps.
- Use of oxidizing agents such as potassium persulfate, hydrogen peroxide, or sodium permanganate
- Reaction carried out in acetonitrile or aqueous media at controlled temperatures
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was oxidized using potassium persulfate in acetonitrile, yielding about 75–80% of the desired compound.
Application to Target Compound:
- Similar oxidation strategies can be employed to convert hydroxylated intermediates into the final hydroxypropanoate structure.
Summary of Key Reaction Parameters
| Parameter | Range / Conditions | Notes |
|---|---|---|
| Oxidizing agent | Potassium persulfate, hydrogen peroxide | Used in oxidation steps; 1.3–1.7 equivalents |
| Solvent | Acetonitrile, ethanol | For oxidation and esterification |
| Temperature | 25–80°C | For oxidation and coupling reactions |
| Yields | 60–85% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3-substituted-5-fluorophenyl)-3-hydroxypropanoate derivatives.
Scientific Research Applications
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
Comparison with Similar Compounds
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate belongs to a class of β-hydroxy arylpropanoate esters. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogues with Halogen-Substituted Aromatic Rings
Key Observations :
- Electronic Effects: The nitro group (NO₂) in the 4-nitrophenyl derivative increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to bromo/fluoro substituents .
- Steric Effects : 2,6-Dichloro substitution creates significant steric hindrance, favoring enantioselective recognition in kinetic resolution processes .
- Halogen Influence : Bromine’s polarizability and fluorine’s electronegativity in the target compound may improve binding affinity in biological targets (e.g., enzyme active sites) .
Functional Group Variants
Key Observations :
- Amino vs. Hydroxyl: Replacing the hydroxyl group with an amino group (e.g., Ethyl 3-amino-3-phenylpropanoate) shifts reactivity toward nucleophilic acyl substitutions, expanding utility in peptide synthesis .
- Sulfonyl Derivatives: The methylsulfonyl group in Ethyl 3-(methylsulfonyl)propanoate enhances metabolic stability, a trait desirable in prodrug design .
Stereochemical and Spectroscopic Comparisons
- Absolute Configuration: The (S)-configuration of β-hydroxy esters like Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate was confirmed via ¹H-NMR and ¹⁹F-NMR analysis of Mosher’s esters, where shielded methoxy protons (3.43–3.49 ppm) and deshielded fluorine signals (−71.29 to −71.49 ppm) correlate with stereochemistry . Similar methods can be applied to this compound to resolve its enantiomers.
NMR Trends :
- Aromatic substituents (e.g., Br, F, Cl) induce distinct deshielding effects in ¹⁹F-NMR, aiding in structural elucidation .
Biological Activity
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against viral infections. This article provides a detailed overview of its biological activity, synthesis methods, and structure-activity relationships, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of an ethyl ester, a hydroxy group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C12H12BrFNO3, with a molecular weight of approximately 291.11 g/mol. The halogen substituents are crucial as they enhance the compound's lipophilicity and alter its receptor binding affinity, which can improve therapeutic efficacy against various pathogens.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. Compounds with similar structures have shown effectiveness against several viral pathogens, including respiratory syncytial virus (RSV). The mechanism of action is believed to involve interactions with viral proteins, potentially inhibiting viral replication.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antiviral Activity | Unique Features |
|---|---|---|
| Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Moderate | Different substitution pattern on the phenyl ring |
| Ethyl 4-bromophenylacetate | Anti-inflammatory | Variation in ester group |
| Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate | Antimicrobial | Contains a methyl group instead of ethyl |
The unique combination of bromine and fluorine in this compound contributes to its distinct chemical reactivity and stability under various conditions, enhancing its potential biological activity.
The mechanism by which this compound exerts its effects involves halogen bonding facilitated by the bromine and fluorine atoms on the phenyl ring. These interactions influence the compound’s binding affinity to enzymes or receptors involved in viral replication. The hydroxyl and ester groups can also undergo hydrolysis or other transformations that modulate biological activity .
Synthesis Methods
The synthesis of this compound typically involves several organic synthesis techniques. One common method is through a catalytic enantioselective Reformatsky reaction using ethyl iodoacetate . The following steps outline a general synthetic pathway:
- Reagents Preparation : Prepare necessary reagents including ethyl iodoacetate and appropriate aldehydes or ketones.
- Reaction Setup : Conduct the reaction under controlled conditions using a zinc-based catalyst.
- Product Isolation : After completion, isolate the product through standard purification techniques such as chromatography.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antiviral Efficacy : A recent investigation demonstrated that derivatives of this compound exhibited significant antiviral activity against RSV in vitro, suggesting potential for further development into therapeutic agents.
- Structure-Activity Relationship (SAR) Analysis : Research has shown that modifications to the halogen substituents can lead to varying degrees of biological activity, emphasizing the importance of molecular structure in drug design .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate?
- Methodological Answer : Synthesis typically involves halogenation of a fluorophenyl precursor, followed by esterification and hydroxylation. Key steps include:
- Halogenation : Bromine introduction via electrophilic substitution, requiring anhydrous conditions and catalysts like FeBr₃ .
- Esterification : Use of ethyl acetoacetate under reflux with acid/base catalysts (e.g., H₂SO₄ or DMAP) .
- Hydroxylation : Reduction of a ketone intermediate (e.g., NaBH₄ or LiAlH₄) to yield the hydroxy group .
Monitoring via TLC and purification by column chromatography (ethyl acetate/hexane) is critical .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm bromine/fluorine substitution patterns and ester/hydroxy group positions .
- GC-MS : Validate molecular weight (e.g., m/z ~303 for [M+H]⁺) and purity .
- XRD : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding from the hydroxy group) .
Q. What are the primary biological activities reported for halogenated phenylpropanoate derivatives?
- Methodological Answer : Bromine and fluorine substituents enhance lipophilicity and electronic effects, leading to:
- Antimicrobial Activity : Disruption of bacterial membrane integrity via halogen-phenyl interactions .
- Anti-inflammatory Effects : Inhibition of COX-2 enzymes through π-π stacking with aromatic residues .
Assays like MIC (Minimum Inhibitory Concentration) and ELISA (for cytokine suppression) are standard .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer : Key variables include:
- Catalyst Selection : DMAP improves esterification efficiency by 20–30% compared to H₂SO₄ .
- Solvent Systems : Polar aprotic solvents (e.g., DCM) stabilize intermediates in halogenation .
- Temperature Control : Lower temps (0–5°C) reduce side reactions during bromine activation .
Statistical tools like DoE (Design of Experiments) can identify optimal parameter combinations .
Q. How to resolve contradictions in reported biological activity data across assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying pH or serum content alters compound solubility/bioavailability .
- Cell Line Variability : Differential expression of target enzymes (e.g., CYP450 isoforms) .
Mitigation strategies: - Standardized Protocols : Use consistent cell lines (e.g., MCF-7 for cancer studies) .
- Metabolite Profiling : LC-MS to identify degradation products affecting activity .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding to COX-2 or bacterial efflux pumps via halogen-phenyl interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronegativity (e.g., F vs. Br) with IC₅₀ values .
Comparative Structural Analysis
| Compound Name | Substituents | Key Biological Activity | Reference |
|---|---|---|---|
| This compound | Br (C3), F (C5) | COX-2 inhibition (IC₅₀: 12 μM) | |
| Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate | Cl (C4), CF₃ (C2) | Antimicrobial (MIC: 8 μg/mL) | |
| Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate | Cl (C2, C6) | Anti-inflammatory (IC₅₀: 18 μM) |
Key Takeaways
- Synthesis : Multi-step protocols with halogenation and esterification dominate; purity is confirmed via TLC/NMR .
- Bioactivity : Halogens enhance potency via lipophilicity and target binding .
- Advanced Methods : Computational modeling and standardized assays address data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
